molecular formula C14H12N2O2S B3388799 3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 893725-50-3

3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B3388799
CAS No.: 893725-50-3
M. Wt: 272.32 g/mol
InChI Key: VNOUZONDYAPHRE-UHFFFAOYSA-N
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Description

The compound 3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid belongs to the thienopyrazole family, a class of heterocyclic compounds that merge thiophene and pyrazole moieties. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity, solubility, and metabolic stability . The target compound features a methyl group at position 3 of the pyrazole ring and a 2-methylphenyl substituent at position 1.

Properties

IUPAC Name

3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-5-3-4-6-11(8)16-13-10(9(2)15-16)7-12(19-13)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOUZONDYAPHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=C(S3)C(=O)O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154751
Record name 3-Methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893725-50-3
Record name 3-Methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylphenylhydrazine with a thieno[2,3-c]pyrazole derivative, followed by carboxylation. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties :

  • Electron-withdrawing groups (e.g., Cl, F at position 1) increase the acidity of the carboxylic acid group, enhancing hydrogen-bonding capacity .
  • The trifluoromethyl group at position 3 (C₁₃H₇F₃N₂O₂S) introduces strong electron-withdrawing and lipophilic effects, which may improve blood-brain barrier penetration .

Steric and Spatial Considerations: The tert-butyl group in 3-(tert-Butyl)-1-(p-tolyl)-... The 2-methylphenyl group in the target compound balances steric bulk and lipophilicity compared to para-substituted analogs (e.g., 4-chloro or 4-fluoro) .

Biological Implications: Analogs with fluorinated or chlorinated aryl groups (e.g., 4-F, 4-Cl) are often explored for antimicrobial or anticancer activity due to enhanced metabolic stability .

Prodrug Derivatives :

  • Esterification of the carboxylic acid (e.g., methyl ester in C₁₄H₁₂N₂O₂S) improves bioavailability by increasing lipophilicity, as seen in prodrug strategies .

Biological Activity

3-Methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 893725-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12N2O2S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Properties : Similar pyrazole derivatives have shown anti-inflammatory effects by modulating inflammatory pathways.

Anticancer Activity

A review of literature highlights the anticancer potential of pyrazole derivatives, including this compound. For instance, studies have reported significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
HepG20.71
A54926

Anti-inflammatory Activity

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in several studies involving similar compounds.

Case Studies

Several case studies have investigated the biological activity of thieno[2,3-c]pyrazole derivatives:

  • Study on MCF7 Cell Line : A study demonstrated that a derivative exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating significant antiproliferative activity (Bouabdallah et al.) .
  • Inhibition of Aurora-A Kinase : Another study reported that certain pyrazole derivatives showed inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM, suggesting potential for targeted cancer therapy (Zhang et al.) .

Q & A

Q. What are the established synthetic pathways for synthesizing 3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

Answer: The synthesis typically involves cyclization of thiophene derivatives with substituted pyrazole precursors. For example, analogous compounds (e.g., methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) are synthesized via condensation reactions using DMF as a solvent and Pd(PPh₃)₄ as a catalyst for coupling aryl groups . Key steps include:

  • Step 1: Formation of the thieno-pyrazole core via cyclization under reflux with acetic anhydride.
  • Step 2: Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., methyl ester to carboxylic acid using NaOH/EtOH).
  • Validation: Characterization via ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound verified in experimental settings?

Answer: Structural validation employs:

  • Spectroscopic Methods: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and HRMS for molecular ion confirmation .
  • X-ray Crystallography: For analogs like 1-(2,4-dichlorophenyl) derivatives, crystal structures resolve substituent positioning and hydrogen-bonding networks .
  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with bulky substituents (e.g., 2-methylphenyl)?

Answer: Yield optimization requires addressing steric hindrance and electronic effects:

  • Catalyst Screening: Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Effects: Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .
  • Temperature Control: Stepwise heating (60°C → 120°C) minimizes decomposition of thermally labile intermediates .
  • Case Study: A 15% yield improvement was reported for a trifluoromethyl-substituted analog by switching from K₂CO₃ to Cs₂CO₃ as a base .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) are addressed via:

  • SAR Analysis: Compare substituent effects (e.g., 2-methylphenyl vs. 4-chlorophenyl) on target binding using molecular docking .
  • Metabolic Stability Assays: Test hepatic microsome stability to rule out rapid degradation as a false negative .
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to ensure reproducibility .

Q. How can computational modeling predict the physicochemical properties of this compound?

Answer: DFT calculations (B3LYP/6-31G*) and molecular dynamics simulations are used to:

  • LogP Prediction: Estimate lipophilicity (experimental logP ~2.8) for permeability studies .
  • pKa Determination: Carboxylic acid group pKa ≈ 3.5–4.0, critical for solubility in biological buffers .
  • Toxicity Profiling: ADMET predictors (e.g., ProTox-II) identify potential hepatotoxicity risks from thiophene metabolites .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer: Scale-up hurdles include:

  • Purification: Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Byproduct Management: Optimize reaction stoichiometry (e.g., 1.2 eq. aryl boronic acid) to minimize di-substituted byproducts .
  • Regulatory Compliance: Ensure residual solvent levels (DMF, DCM) meet ICH Q3C guidelines .

Q. How do substituent variations (e.g., methyl vs. chloro groups) impact spectroscopic data interpretation?

Answer: Key spectral shifts:

  • ¹H NMR: Methyl groups at C3 cause upfield shifts (δ 2.1–2.3 ppm) vs. chloro substituents (δ 7.4–7.6 ppm for adjacent protons) .
  • IR Spectroscopy: Electron-withdrawing groups (e.g., Cl) reduce C=O stretching frequencies by 10–15 cm⁻¹ .
  • Resolution Strategy: Use DEPT-135 NMR to distinguish CH₃ (positive phase) from CH₂/CH groups in complex mixtures .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage: -20°C under argon in amber vials to prevent oxidation of the thiophene ring .
  • Handling: Use gloveboxes for hygroscopic intermediates (e.g., carboxylic acid salts) .
  • Stability Monitoring: Periodic HPLC checks (every 3 months) to detect degradation products like thiophene sulfoxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

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